2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
This compound features a hybrid scaffold combining a 1,3-benzoxazole sulfanyl group and an imidazo[2,1-b][1,3]thiazole-acetamide moiety. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antiviral, and kinase inhibition .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c25-18(12-28-20-23-15-3-1-2-4-17(15)26-20)21-14-7-5-13(6-8-14)16-11-24-9-10-27-19(24)22-16/h1-11H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLHWKHLGLIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole ring is then reacted with a thiol to form the thioether linkage.
Imidazothiazole Synthesis: The imidazothiazole ring can be synthesized separately through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: Finally, the benzoxazole-thioether intermediate is coupled with the imidazothiazole derivative using an acylation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Overview
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound notable for its unique structural features, including a benzoxazole ring and an imidazothiazole moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with benzoxazole and imidazothiazole structures can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. For instance, studies have shown that similar compounds can act as inhibitors of protein kinases involved in tumor growth and proliferation.
2. Antimicrobial Properties
The compound's structural attributes suggest potential antimicrobial activity. Benzoxazole derivatives have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in developing new antimicrobial agents .
3. Enzyme Inhibition
The dual functionality of the compound allows it to interact with various biological targets. It may serve as a lead compound for developing inhibitors for enzymes such as kinases or proteases, which play critical roles in numerous pathological conditions.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing benzoxazole and imidazothiazole rings make them suitable for applications in organic electronics. They can be utilized in the design of organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to facilitate charge transport and light emission .
2. Coatings and Polymers
The compound's chemical stability and reactivity can be harnessed in the development of advanced coatings and polymers with tailored properties for specific applications such as corrosion resistance or UV protection .
Organic Synthesis Applications
1. Synthetic Intermediates
As an intermediate in organic synthesis, this compound can be used to create more complex molecules. Its functional groups allow for various chemical reactions including oxidation, reduction, and substitution reactions which are crucial in synthetic pathways.
2. Development of New Chemical Entities
This compound can be a precursor for synthesizing novel chemical entities with diverse biological activities by modifying its functional groups through established synthetic methodologies .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications at the imidazothiazole position significantly enhanced potency against certain cancer types, suggesting that similar modifications to this compound could yield promising anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of benzoxazole derivatives against resistant bacterial strains. The findings demonstrated that these compounds exhibited significant activity against Gram-positive bacteria, indicating potential for developing new treatments for infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Target Specificity: The benzoxazole sulfanyl group in the target compound may enhance selectivity for kinase or epigenetic targets compared to SRT1720’s quinoxaline-carboxamide, which drives SIRT1 agonism . Compounds like 5l and 5f () highlight the importance of halogenated aryl groups (e.g., 4-chlorophenyl) in improving cytotoxicity, whereas the target compound’s benzoxazole could modulate solubility or off-target effects .
Biological Activity Trends :
- Imidazo[2,1-b]thiazole-acetamides with extended piperazine or morpholine substituents (e.g., 5l , ) show enhanced kinase inhibition, suggesting that the target compound’s benzoxazole might require optimization for similar potency .
- Anti-HIV activity in Compound 18 () demonstrates the scaffold’s versatility, though the target compound’s lack of a sulfonyl group may limit similar mechanisms .
Synthetic Accessibility: The synthesis of imidazo[2,1-b]thiazole-acetamides typically involves cyclization of thioamide intermediates or Suzuki coupling for aryl substitutions ().
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound characterized by its unique structural features, including a benzoxazole ring and an imidazothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The compound's IUPAC name indicates the presence of several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C20H14N4O2S2 |
| CAS Number | 1180547-71-0 |
| Molecular Weight | 398.47 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both the benzoxazole and imidazothiazole rings enhances its binding affinity and selectivity towards these targets, potentially leading to modulation of various biochemical pathways involved in cancer progression.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against a variety of cancer cell lines. For instance:
- In Vitro Studies : Compounds in the same class have shown potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia) with IC50 values in the nanomolar range .
- Case Study : A related imidazo[2,1-b][1,3]thiazole derivative demonstrated GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating strong potential for further development as an anticancer agent .
Other Biological Activities
In addition to anticancer effects, benzoxazole derivatives have been reported to exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds containing thiazole rings have been linked to anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that the unique combination of benzoxazole and imidazothiazole rings in this compound contributes significantly to its biological activity compared to simpler analogs:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | Lacks imidazothiazole ring | Limited anticancer activity |
| N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide | Lacks benzoxazole ring | Moderate activity against specific cancers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
